molecular formula C26H34ClN5O5 B10852878 Rec 15/2615 (hydrochloride)

Rec 15/2615 (hydrochloride)

Cat. No.: B10852878
M. Wt: 532.0 g/mol
InChI Key: YLPWNPUPMQZIKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

REC2615 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of REC2615 may result in the formation of oxidized derivatives, while reduction may yield reduced derivatives .

Scientific Research Applications

REC2615 has several scientific research applications, including:

Mechanism of Action

REC2615 exerts its effects by selectively binding to and inhibiting α1B-adrenergic receptors. This inhibition prevents the activation of these receptors by endogenous agonists such as norepinephrine, leading to a decrease in receptor-mediated physiological responses. The molecular targets of REC2615 include the α1B-adrenergic receptors, and the pathways involved in its mechanism of action include the adrenergic signaling pathway .

Comparison with Similar Compounds

REC2615 is unique in its high selectivity for α1B-adrenergic receptors over other adrenergic receptor subtypes. Similar compounds include:

    Prazosin: An α1-adrenergic receptor antagonist with less selectivity for α1B-adrenergic receptors.

    Tamsulosin: An α1-adrenergic receptor antagonist with higher selectivity for α1A-adrenergic receptors.

    Alfuzosin: An α1-adrenergic receptor antagonist with moderate selectivity for α1B-adrenergic receptors.

The uniqueness of REC2615 lies in its high affinity and selectivity for α1B-adrenergic receptors, making it a valuable tool for studying the specific roles of these receptors in various physiological and pathological processes .

Properties

IUPAC Name

1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-(2-methoxy-6-propan-2-ylphenoxy)ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N5O5.ClH/c1-16(2)17-7-6-8-20(33-3)24(17)36-15-23(32)30-9-11-31(12-10-30)26-28-19-14-22(35-5)21(34-4)13-18(19)25(27)29-26;/h6-8,13-14,16H,9-12,15H2,1-5H3,(H2,27,28,29);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPWNPUPMQZIKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)OC)OCC(=O)N2CCN(CC2)C3=NC4=CC(=C(C=C4C(=N3)N)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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